Deferoxamine hydrochloride
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Overview
Description
- Deferoxamine hydrochloride is a chelating agent used to remove excess iron or aluminum from the body. It is also known by other names, such as desferrioxamine or Desferal.
- Its primary function is to bind free iron or aluminum ions in the bloodstream, facilitating their elimination through urine .
Preparation Methods
- Deferoxamine hydrochloride can be synthesized through various routes. One common method involves the reaction of desferrioxamine B (Deferoxamine) with hydrochloric acid (HCl).
- Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
- Deferoxamine hydrochloride undergoes several important reactions:
Chelation: It forms stable complexes with Fe(III) and other metal cations, reducing iron accumulation and deposition in tissues.
Oxidation and Reduction: Deferoxamine can participate in redox reactions due to its iron-binding properties.
Substitution: It can exchange ligands with metal ions.
- Common reagents include hydrochloric acid, organic solvents, and metal salts.
- Major products include the Deferoxamine-Fe(III) complex.
Scientific Research Applications
Mechanism of Action
- Deferoxamine binds to free iron ions, preventing their participation in harmful reactions.
- It upregulates hypoxia-inducible factor 1-alpha (HIF-1α), influencing cellular responses to low oxygen levels.
- Molecular targets include iron ions and HIF-1α pathways.
Comparison with Similar Compounds
- Deferoxamine stands out due to its specific iron-chelating properties.
- Similar compounds include:
Deferiprone: Another iron chelator.
Deferasirox: Used for iron overload disorders.
EDTA (Ethylenediaminetetraacetic acid): A broader-spectrum chelator.
Remember that Deferoxamine hydrochloride plays a crucial role in managing iron overload and has diverse applications in medicine and industry. If you need further information or have additional questions, feel free to ask
Properties
CAS No. |
1950-39-6 |
---|---|
Molecular Formula |
C25H49ClN6O8 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride |
InChI |
InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H |
InChI Key |
KCRQZLMAZHZDCL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
melting_point |
MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/ MP: 180-182 °C /N-ACETYL DERIV/ 138 - 140 °C |
1950-39-6 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
9.90e-02 g/L |
Synonyms |
Deferoxamine Deferoxamine B Deferoxamine Mesilate Deferoxamine Mesylate Deferoxamine Methanesulfonate Deferoximine Deferrioxamine B Desferal Desferioximine Desferrioxamine Desferrioxamine B Desferrioxamine B Mesylate Desferroxamine Mesilate, Deferoxamine Mesylate, Deferoxamine Mesylate, Desferrioxamine B Methanesulfonate, Deferoxamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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